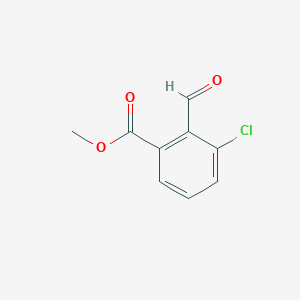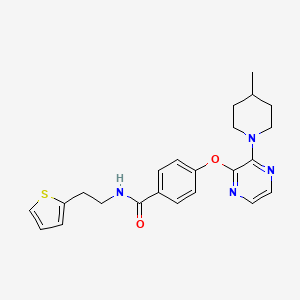
Methyl 3-chloro-2-formylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-chloro-2-formylbenzoate is an organic compound with the molecular formula C9H7ClO3 It is a derivative of benzoic acid, featuring a chloro substituent at the third position and a formyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-chloro-2-formylbenzoate can be synthesized through various methods. One common approach involves the esterification of 3-chloro-2-formylbenzoic acid with methanol in the presence of an acid catalyst. This reaction typically requires refluxing the reactants to achieve the desired ester product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistent production of the compound .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-chloro-2-formylbenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: 3-chloro-2-carboxybenzoic acid.
Reduction: Methyl 3-chloro-2-hydroxymethylbenzoate.
Substitution: Methyl 3-methoxy-2-formylbenzoate.
Scientific Research Applications
Methyl 3-chloro-2-formylbenzoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester and formyl groups.
Medicine: It is investigated for its potential as an intermediate in the synthesis of drugs with anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of methyl 3-chloro-2-formylbenzoate involves its reactivity due to the presence of both the formyl and chloro groups. The formyl group can participate in nucleophilic addition reactions, while the chloro group can undergo nucleophilic substitution. These reactive sites make the compound versatile in organic synthesis, allowing it to interact with various molecular targets and pathways .
Comparison with Similar Compounds
Methyl 2-formylbenzoate: Lacks the chloro substituent, making it less reactive in substitution reactions.
Methyl 3-formylbenzoate: Lacks the chloro substituent at the third position, affecting its reactivity profile.
Methyl 3-chlorobenzoate: Lacks the formyl group, limiting its applications in nucleophilic addition reactions.
Uniqueness: Methyl 3-chloro-2-formylbenzoate is unique due to the presence of both the chloro and formyl groups, which provide distinct reactivity patterns. This dual functionality makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .
Properties
IUPAC Name |
methyl 3-chloro-2-formylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO3/c1-13-9(12)6-3-2-4-8(10)7(6)5-11/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQBNOPRRNIKKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)Cl)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-chloro-4-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2372915.png)

![1-(3,4-Dichlorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2372917.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2372919.png)



![N-(2-methoxyphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2372929.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2372930.png)
![6-[2-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]-1H-pyridin-2-one](/img/structure/B2372931.png)
![8-(3-chlorophenyl)-3-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2372932.png)
